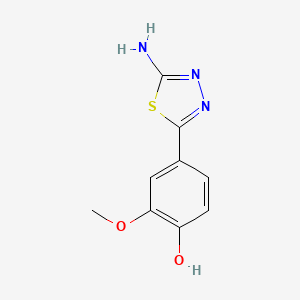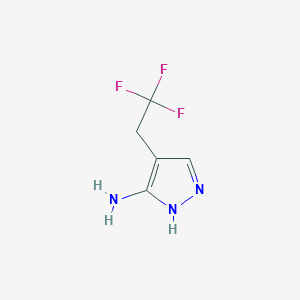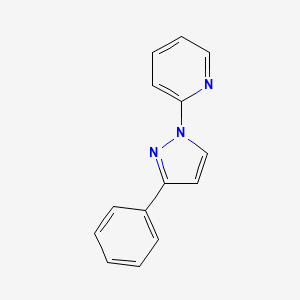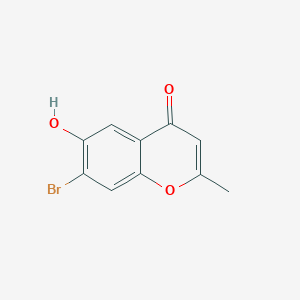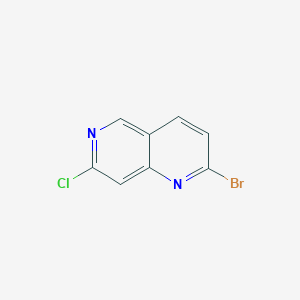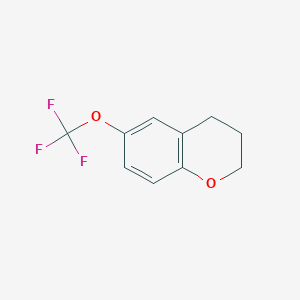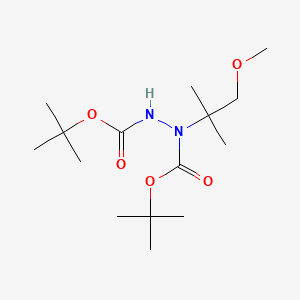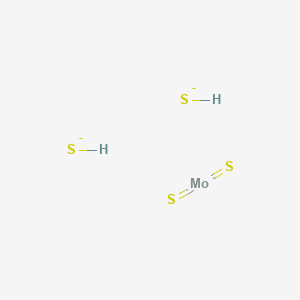
bis(sulfanylidene)molybdenum;sulfanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(sulfanylidene)molybdenum;sulfanide: is a chemical compound with the molecular formula H₈MoS₄. It is also known by other names such as tiomolibdic acid and dihydrogen (tetrasulfidomolybdate) . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(sulfanylidene)molybdenum;sulfanide typically involves the reaction of molybdenum compounds with sulfur sources under controlled conditions. One common method is the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at elevated temperatures. This reaction produces molybdenum disulfide (MoS₂), which can further react with additional sulfur to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process requires precise control of temperature and pressure to ensure the desired product’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Bis(sulfanylidene)molybdenum;sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of sulfur atoms.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of sulfur atoms with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum oxides, while reduction reactions can yield molybdenum sulfides .
科学研究应用
Chemistry: In chemistry, bis(sulfanylidene)molybdenum;sulfanide is used as a precursor for synthesizing other molybdenum compounds. It is also employed in catalytic processes and as a reagent in various organic and inorganic reactions .
Biology: It is studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is investigated for its potential use in treating diseases related to copper metabolism. Its ability to chelate copper ions makes it a candidate for treating conditions such as Wilson’s disease .
Industry: Industrially, the compound is used in the production of lubricants, catalysts, and other materials. Its unique properties make it valuable in various industrial applications, including the manufacturing of advanced materials and chemical intermediates .
作用机制
The mechanism of action of bis(sulfanylidene)molybdenum;sulfanide involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. This chelation process is crucial for its therapeutic effects, particularly in conditions related to metal ion imbalance .
相似化合物的比较
Molybdenum disulfide (MoS₂): A related compound with similar sulfur content but different structural properties.
Ammonium tetrathiomolybdate: Another molybdenum-sulfur compound with distinct applications and properties.
Uniqueness: Bis(sulfanylidene)molybdenum;sulfanide is unique due to its specific molecular structure and the presence of multiple sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
H2MoS4-2 |
|---|---|
分子量 |
226.2 g/mol |
IUPAC 名称 |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
InChI 键 |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
规范 SMILES |
[SH-].[SH-].S=[Mo]=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


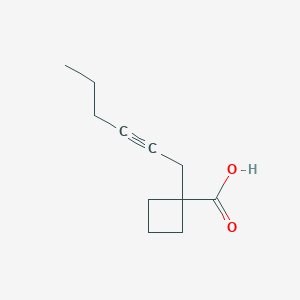
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
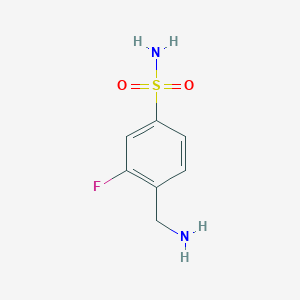
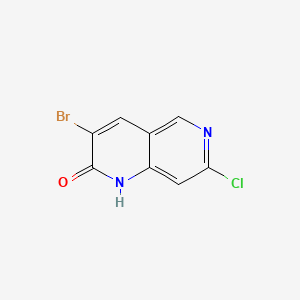

![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
